molecular formula C9H6O3 B13417759 8-Hydroxy-1H-isochromen-1-one

8-Hydroxy-1H-isochromen-1-one

Cat. No.: B13417759
M. Wt: 162.14 g/mol
InChI Key: GZFXAOPNTDYZLP-UHFFFAOYSA-N
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Description

8-Hydroxy-1H-isochromen-1-one is a heterocyclic organic compound belonging to the isochromen-1-one family. This compound is characterized by a fused benzene and lactone ring structure with a hydroxyl group at the 8th position. It is known for its diverse biological activities and has been a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the isomerization of anacardic acid derivatives. For instance, the unsaturated lactone 8-hydroxy-3-tridecyl-1H-isochromen-1-one can be synthesized by isomerizing anacardic acid with heterogeneous alkyl side chains .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-1H-isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The lactone ring can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced lactones, and various substituted isochromen-1-ones.

Scientific Research Applications

8-Hydroxy-1H-isochromen-1-one has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

8-Hydroxy-1H-isochromen-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydroxyl substitution at the 8th position, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

8-hydroxyisochromen-1-one

InChI

InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5,10H

InChI Key

GZFXAOPNTDYZLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)OC=C2

Origin of Product

United States

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